molecular formula C12H15NO5 B1446310 5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid CAS No. 1445951-23-4

5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid

Cat. No.: B1446310
CAS No.: 1445951-23-4
M. Wt: 253.25 g/mol
InChI Key: KOZVDZLFKDTGGX-UHFFFAOYSA-N
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Description

The compound “5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains a furo ring, which is a five-membered aromatic ring with an oxygen atom . The tert-butoxycarbonyl group (also known as a Boc group) is a common protecting group used in organic synthesis, particularly for amines .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and furo rings, and the introduction of the Boc group. The Boc group can be introduced to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as IR spectroscopy and NMR spectroscopy can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The pyrrole and furo rings are aromatic and thus relatively stable, but they can undergo electrophilic aromatic substitution reactions under certain conditions. The Boc group can be removed under acidic conditions or with certain reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Biomass Conversion and Polymer Production

Furan derivatives, including compounds similar to the one you're interested in, are critical in converting plant biomass into valuable chemicals. These chemicals serve as alternative feedstocks for producing monomers, polymers, fuels, and other materials, potentially replacing non-renewable hydrocarbon sources. An important derivative, 5-Hydroxymethylfurfural (HMF), exemplifies the utility of furan compounds in synthesizing a variety of high-value products, suggesting that related compounds could have similar applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Organic Synthesis and Fine Chemicals

The versatility of furan derivatives, particularly those like HMF, in organic synthesis underscores the potential for compounds like 5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid to serve as building blocks in creating fine chemicals. These applications include the development of pharmaceuticals, pesticides, and novel materials, benefiting from the multifunctional nature of furan-based compounds to incorporate renewable carbon sources into target molecules (Fan, Verrier, Queneau, & Popowycz, 2019).

Bioactive Compounds and Health Applications

Carboxylic acids and their derivatives play significant roles in developing bioactive compounds with antioxidant, antimicrobial, and anticancer properties. The presence of a tertiary butyl group, as in the compound of interest, may enhance the biological activity of these molecules, suggesting their potential in pharmaceutical and cosmetic industries. The review of natural neo acids and their analogs highlights the diverse biological activities of these compounds, indicating the broad applicability of carboxylic acid derivatives in health-related fields (Dembitsky, 2006).

Plant Defense Mechanisms

The metabolism of proline and pyrroline-5-carboxylate, related to the core structure of the compound , has been implicated in plant defense mechanisms against pathogens. This suggests that derivatives of pyrrole carboxylic acids may have roles in enhancing plant resilience to disease, providing a link to agricultural applications where such compounds could be used to develop disease-resistant crops or as biopesticides (Qamar, Mysore, & Senthil-Kumar, 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, it should be handled with appropriate personal protective equipment to avoid exposure .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h6H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZVDZLFKDTGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)OC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid
Reactant of Route 2
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid
Reactant of Route 5
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid
Reactant of Route 6
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid

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